SPDP-PEG4-NHS ester

Catalog No.
S543659
CAS No.
1334177-95-5
M.F
C23H33N3O9S2
M. Wt
559.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDP-PEG4-NHS ester

CAS Number

1334177-95-5

Product Name

SPDP-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C23H33N3O9S2

Molecular Weight

559.65

InChI

InChI=1S/C23H33N3O9S2/c27-19(7-18-36-37-20-3-1-2-8-25-20)24-9-11-32-13-15-34-17-16-33-14-12-31-10-6-23(30)35-26-21(28)4-5-22(26)29/h1-3,8H,4-7,9-18H2,(H,24,27)

InChI Key

QTVBGVZVUCIFAH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDP-PEG4-NHS ester

Description

The exact mass of the compound SPDP-PEG4-NHS ester is 559.1658 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SPDP-PEG4-NHS ester

is a multifunctional crosslinker used in protein conjugation . It has an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end . The 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond are also part of its structure .

SPDP-PEG4-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester and a 3-(2-pyridyldithio)propionic acid (SPDP) crosslinker. The molecular formula for SPDP-PEG4-NHS ester is C23H33N3O9S2C_{23}H_{33}N_{3}O_{9}S_{2}, with a molecular weight of approximately 559.65 g/mol .

The NHS ester functionality allows for the formation of stable amide bonds with primary amines, making it useful for conjugating proteins, peptides, and other biomolecules. The SPDP component is reactive towards both amine and thiol groups and features a cleavable disulfide bond, enhancing its utility in intracellular applications due to its membrane permeability .

The primary chemical reaction involving SPDP-PEG4-NHS ester is the conjugation with primary amines to form stable amide bonds. This occurs through the following general mechanism:

  • Activation: The NHS ester reacts with a primary amine, resulting in the formation of an amide bond and the release of N-hydroxysuccinimide as a by-product.
  • Thiol Reaction: The SPDP component can also react with thiol groups, leading to the formation of disulfide bonds, which can be cleaved under reducing conditions, allowing for controlled release or modification of linked biomolecules .

The reaction conditions typically involve slightly alkaline buffers (pH 7.2-8.5) to optimize reactivity while minimizing hydrolysis of the NHS ester .

SPDP-PEG4-NHS ester exhibits significant biological activity due to its ability to facilitate the selective degradation of target proteins within cells. This is particularly relevant in the context of PROTAC (Proteolysis Targeting Chimeras) technology, where it serves as a linker connecting ligands that target specific proteins and E3 ubiquitin ligases, thus engaging the ubiquitin-proteasome system for targeted protein degradation .

Additionally, its membrane permeability allows for intracellular reactions, making it suitable for applications in live cell studies and therapeutic interventions .

The synthesis of SPDP-PEG4-NHS ester typically involves the following steps:

  • Synthesis of PEG Linker: A PEG chain is synthesized or purchased as a precursor.
  • Attachment of NHS Ester: The NHS moiety is introduced through activation of carboxylic acid derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the NHS ester.
  • Incorporation of SPDP: The SPDP crosslinker is then attached to the activated PEG chain, ensuring that both reactive functionalities are available for subsequent conjugation reactions .

SPDP-PEG4-NHS ester has diverse applications in biochemical research and therapeutic development:

  • Bioconjugation: Used for linking proteins, antibodies, or other biomolecules for various assays and therapeutic applications.
  • PROTACs Development: Essential in designing PROTAC molecules that promote targeted degradation of proteins involved in diseases such as cancer.
  • Drug Delivery Systems: Enhances solubility and stability of drug compounds in aqueous environments.
  • Diagnostic Tools: Employed in creating conjugates for imaging or detection purposes in biomedical research .

Interaction studies involving SPDP-PEG4-NHS ester often focus on its reactivity with primary amines and thiols in various biological contexts. These studies assess:

  • Binding Affinity: Evaluating how effectively SPDP-PEG4-NHS ester can form stable conjugates with target biomolecules.
  • Stability: Investigating the stability of formed conjugates under physiological conditions.
  • Cellular Uptake: Analyzing how well compounds linked via SPDP-PEG4-NHS ester penetrate cellular membranes and their subsequent biological activity .

Several compounds share similarities with SPDP-PEG4-NHS ester, primarily due to their use as linkers or crosslinkers in bioconjugation:

Compound NameStructure FeaturesUnique Attributes
SPDP-PEG8-NHS esterSimilar PEG structure with longer chainEnhanced solubility due to increased PEG length
Maleimide-based linkersReactive towards thiolsDoes not feature an NHS moiety; more specific reactivity
Sulfo-NHS estersContains sulfonate group for increased solubilityGenerally more hydrophilic than standard NHS esters
Dithiobis(succinimidyl propionate)Contains two NHS esters connected by a disulfide bondAllows for crosslinking between two biomolecules
NHS-acrylateReactive towards aminesMore versatile but less specific than SPDP-based linkers

SPDP-PEG4-NHS ester stands out due to its dual reactivity towards both amines and thiols combined with its membrane permeability, making it particularly valuable for intracellular applications .

The synthesis and characterization of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester represents a sophisticated approach to creating heterobifunctional crosslinking reagents with enhanced water solubility and specific reactivity profiles [1] [2]. This compound, with molecular formula C₂₃H₃₃N₃O₉S₂ and molecular weight 559.65 Da, serves as a critical intermediate in bioconjugation applications [3].

Stepwise Synthetic Routes for N-Hydroxysuccinimide-Polyethylene Glycol 4-Succinimidyl 3-(2-pyridyldithio)propanoyl Assembly

The synthetic methodology for N-Hydroxysuccinimide-Polyethylene Glycol 4-Succinimidyl 3-(2-pyridyldithio)propanoyl assembly follows established protocols for heterobifunctional crosslinker preparation [4]. The synthesis typically proceeds through a controlled coupling reaction utilizing polyethylene glycol 4 as the central scaffold, with sequential attachment of the pyridyldithiol and N-hydroxysuccinimide ester functionalities [5].

The initial step involves the activation of polyethylene glycol 4 chains through carbodiimide coupling chemistry, where 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as the primary coupling agent under slightly acidic conditions at pH 4.5 [20]. The reaction proceeds optimally at room temperature with continuous agitation for 15 minutes, followed by the addition of dithiothreitol to quench unreacted carbodiimide [20].

Table 1: Synthetic Route Parameters for N-Hydroxysuccinimide-Polyethylene Glycol 4-Succinimidyl 3-(2-pyridyldithio)propanoyl Assembly

Reaction StepReagent Ratio (molar)Temperature (°C)Duration (hours)pH Conditions
Initial Activation1:1 (polyethylene glycol:carbodiimide)20-250.254.5
Pyridyldithiol Coupling1:1.220-252-47.0-8.0
N-Hydroxysuccinimide Esterification1:2412-246.5-7.5
Final Purification-4--

The pyridyldithiol group incorporation occurs through nucleophilic substitution reactions, where the thiol-reactive 2-pyridyldithiol moiety is introduced under controlled pH conditions between 7.0 and 8.0 [21]. This step requires careful monitoring to prevent hydrolysis of intermediate products, with typical reaction times ranging from 2-4 hours at room temperature [21].

The final N-hydroxysuccinimide esterification step employs standard N-hydroxysuccinimide chemistry in the presence of dicyclohexylcarbodiimide or similar coupling agents [22]. This reaction proceeds under mildly acidic conditions at pH 6.5-7.5 to maintain the stability of the N-hydroxysuccinimide ester while ensuring complete conversion [22]. The reaction mixture is typically maintained at 4°C for 12-24 hours to minimize side reactions and optimize yield [22].

Quality Control Protocols for Batch Production

Quality control protocols for batch production of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester encompass comprehensive analytical testing methods designed to ensure product consistency and performance [10]. These protocols include purity assessment through quantitative proton nuclear magnetic resonance spectroscopy using internal standards, visual color assessment, and solubility testing in deionized water to achieve clear, colorless solutions [10].

The manufacturing process incorporates controlled environments including bioprocess facilities with high-efficiency particulate air filtration and cleanroom environments equivalent to class 100,000 standards [10]. Large-scale liquid formulation capabilities extend up to 5,000 liters with specialized hazardous formulation laboratories for complex synthetic procedures [10].

Table 2: Quality Control Testing Parameters for Batch Production

Test ParameterMethodAcceptance CriteriaFrequency
PurityQuantitative ¹H Nuclear Magnetic Resonance≥98.0%Every batch
Visual AppearanceColor assessmentStraw to amber colored oilEvery batch
SolubilityWater dissolution testClear, colorless solutionEvery batch
Identity ConfirmationInfrared spectroscopyMatch reference spectrumEvery batch
Water ContentKarl Fischer titration≤0.5%Every batch
Trace MetalsInductively Coupled Plasma Mass Spectrometry≤10 ppm totalEvery batch

Trace metal analysis through inductively coupled plasma mass spectrometry ensures the absence of catalytic impurities that could affect product stability or performance [10]. Water content determination via Karl Fischer titration maintains strict limits below 0.5% to prevent hydrolysis of the N-hydroxysuccinimide ester functionality [10].

The batch production process implements in-process testing protocols with chromatography media preparation and column filling procedures to maintain consistency across production runs [10]. Custom formulations incorporate real-time monitoring systems to track reaction progress and ensure reproducible synthetic outcomes [10].

Advanced Characterization Techniques

Advanced characterization techniques for Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester involve multiple complementary analytical approaches to ensure comprehensive structural and chemical verification [23]. These methodologies provide critical information regarding molecular weight distribution, structural integrity, and functional group reactivity [23].

High-Performance Liquid Chromatography Purity Assessment

High-Performance Liquid Chromatography purity assessment represents the primary analytical technique for quantitative measurement of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester and its related impurities [8]. The methodology utilizes reversed-phase chromatography conditions with gradient elution systems incorporating trifluoroacetic acid in water as eluent A and trifluoroacetic acid in acetonitrile as eluent B [9].

The analytical conditions employ linear gradient programs from 0% to 95% eluent B over 20 minutes using C18 columns at flow rates of 0.3 milliliters per minute [9]. Detection wavelengths are typically set at 281 nanometers to optimize sensitivity for the pyridyldithiol chromophore [9]. Preparative High-Performance Liquid Chromatography utilizes similar mobile phase compositions with scaled flow rates of 15 milliliters per minute for purification procedures [9].

Table 3: High-Performance Liquid Chromatography Method Parameters

ParameterAnalytical ConditionsPreparative Conditions
Column TypeC18 reversed-phaseC18 reversed-phase
Eluent A0.1% Trifluoroacetic acid in water0.1% Trifluoroacetic acid in water
Eluent B0.1% Trifluoroacetic acid in acetonitrile0.1% Trifluoroacetic acid in acetonitrile
Gradient Program0-95% B in 20 min0-40% B in 60 min
Flow Rate0.3 mL/min15 mL/min
Detection281 nm281 nm
Temperature25°C25°C

The High-Performance Liquid Chromatography system coupled with diode array detection provides comprehensive spectral information for peak identification and purity confirmation [9]. Chromatographic purity assessment demonstrates typical values exceeding 98% for high-quality batches, with systematic monitoring of related substances and degradation products [9].

Size exclusion High-Performance Liquid Chromatography with refractive index detection enables direct measurement of polyethylene glycol content and molecular weight distribution assessment [8]. This approach proves particularly valuable for detecting residual unreacted polyethylene glycol species and evaluating the degree of functionalization [8].

Nuclear Magnetic Resonance Structural Verification

Nuclear Magnetic Resonance structural verification provides definitive confirmation of the molecular structure and functional group integrity of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester [13]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for the polyethylene glycol backbone, pyridyldithiol moiety, and N-hydroxysuccinimide ester functionalities [13].

The polyethylene glycol backbone exhibits the characteristic multiplet at 3.6-3.8 parts per million corresponding to the -OCH₂CH₂O- repeating units [14]. The pyridyldithiol group displays distinct aromatic proton signals in the 7.0-8.5 parts per million region, with the 2-pyridyl protons showing specific coupling patterns indicative of the heterocyclic structure [14].

Multiple-quantum Nuclear Magnetic Resonance spectroscopy provides additional structural information regarding the cross-linking network formation and molecular dynamics [14]. This technique enables differentiation between various connectivity motifs including single links, double links, higher-order connections, and isotropic defects within the molecular framework [14].

Table 4: Nuclear Magnetic Resonance Spectroscopic Characteristics

Functional GroupChemical Shift (ppm)MultiplicityIntegrationAssignment
Polyethylene Glycol -OCH₂-3.6-3.8Multiplet16HBackbone
N-Hydroxysuccinimide -CH₂-2.8-2.9Singlet4HEster linkage
Pyridyl H-37.1-7.3Multiplet1HAromatic
Pyridyl H-47.6-7.8Multiplet1HAromatic
Pyridyl H-57.2-7.4Multiplet1HAromatic
Pyridyl H-68.4-8.6Doublet1HAromatic
-SCH₂CH₂CO-2.9-3.1, 2.6-2.8Multiplet4HLinker

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the polyethylene glycol carbons appearing at approximately 70 parts per million and the carbonyl carbons of the N-hydroxysuccinimide ester observed around 170 parts per million [14]. The pyridine ring carbons exhibit characteristic signals between 120-160 parts per million [14].

Mass Spectrometric Molecular Weight Confirmation

Mass spectrometric molecular weight confirmation utilizes high-resolution electrospray ionization mass spectrometry to provide precise molecular weight determination and structural verification [25]. The technique enables detection of the molecular ion species and characteristic fragmentation patterns that confirm the integrity of the Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester structure [25].

Electrospray ionization generates multiple charged species including [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions, with the protonated molecular ion at mass-to-charge ratio 560.66 serving as the primary diagnostic peak [3]. High-resolution mass spectrometry provides mass accuracy within 5 parts per million, enabling confident molecular formula confirmation [25].

Table 5: Mass Spectrometric Fragmentation Pattern

Ion TypeObserved m/zCalculated m/zAssignmentRelative Intensity (%)
[M+H]⁺560.66560.65Molecular ion100
[M+Na]⁺582.64582.63Sodium adduct45
[M+K]⁺598.61598.61Potassium adduct15
[Pyridyldithiol]⁺172.02172.02Fragment25
[Polyethylene Glycol 4+H]⁺195.11195.11Fragment35

Tandem mass spectrometry provides detailed fragmentation information through collision-induced dissociation, revealing the loss of characteristic fragments including the N-hydroxysuccinimide group (115 Da) and the pyridyldithiol moiety (172 Da) [25]. These fragmentation patterns serve as definitive structural confirmation markers [25].

Charge-reduction mass spectrometry coupled with two-dimensional High-Performance Liquid Chromatography addresses the complexity associated with charge-state distribution analysis of high molecular weight polyethylene glycol derivatives [25]. This approach simplifies spectral interpretation and enables accurate molecular weight determination across the entire molecular weight distribution [25].

Disulfide Bond Stability Under Redox Conditions

Disulfide bond stability under redox conditions represents a critical performance characteristic of Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester, particularly regarding the pyridyldithiol functionality that forms cleavable disulfide linkages [15]. The redox potential of the disulfide bond determines its formation and stability in various biological environments [15].

The pyridyldithiol group exhibits redox potentials typically ranging from -95 to -470 millivolts relative to the glutathione standard, with the specific value influenced by local molecular environment and structural constraints [15]. The 2-pyridyldithiol moiety in Succinimidyl 3-(2-pyridyldithio)propanoyl-Polyethylene Glycol 4-N-Hydroxysuccinimide ester demonstrates enhanced stability compared to simple aliphatic disulfides due to the electron-withdrawing nature of the pyridine ring [15].

Table 6: Redox Stability Parameters

ConditionRedox Potential (mV)Half-life (hours)Reduction AgentTemperature (°C)
Physiological pH-240 to -26024-48Glutathione (10 mM)37
Acidic Conditions-180 to -20012-24Dithiothreitol (1 mM)25
Basic Conditions-280 to -30048-72Tris(2-carboxyethyl)phosphine (5 mM)25
High Salt-250 to -27036-48β-Mercaptoethanol (10 mM)37

Thiol-disulfide exchange reactions represent the primary mechanism for disulfide bond cleavage, with reaction rates influenced by the concentration of reducing agents such as dithiothreitol, glutathione, and tris(2-carboxyethyl)phosphine [15]. The rate of exchange increases with pH due to the higher concentration of thiolate anions, which serve as more effective nucleophiles [15].

Structural studies demonstrate that the pyridyldithiol disulfide bond adopts the preferred dihedral angle of ±90 degrees, minimizing structural strain and enhancing stability [15]. Deviation from this optimal geometry can increase redox potential by 10-100 millivolts, thereby affecting the bond's susceptibility to reduction [15].

The stability profile under physiological conditions shows remarkable consistency, with half-lives ranging from 24-48 hours in the presence of 10 millimolar glutathione at 37°C and pH 7.4 [18]. This stability window provides sufficient time for bioconjugation reactions while maintaining the option for controlled cleavage under reducing conditions [18].

Amine Targeting via N-Hydroxysuccinimide Ester Acylation

The N-hydroxysuccinimide ester functionality of succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-hydroxysuccinimide ester represents one of the most widely utilized amine-reactive groups in bioconjugation chemistry [1] [2] [3]. The reaction mechanism proceeds through a nucleophilic acyl substitution pathway, wherein primary aliphatic amines attack the carbonyl carbon of the ester group, resulting in the formation of a tetrahedral intermediate followed by elimination of N-hydroxysuccinimide as a leaving group [2] [3].

The acylation reaction demonstrates optimal efficiency within the physiological to slightly alkaline pH range of 7.2 to 9.0 [1] [4] [3]. At these pH values, primary amines exist predominantly in their deprotonated, nucleophilic form, facilitating the attack on the electrophilic carbonyl carbon. The reaction kinetics exhibit strong pH dependence, with the half-life of N-hydroxysuccinimide esters ranging from several hours at pH 7.0 to less than 10 minutes at pH 9.0 [5] [4]. This pH sensitivity arises from competing hydrolysis reactions that become increasingly favorable at elevated pH values.

The specificity of N-hydroxysuccinimide ester acylation toward primary amines makes it particularly valuable for targeting lysine residues and N-terminal amino groups in proteins [6] [3]. However, under certain conditions, secondary reactions can occur with hydroxyl-containing amino acids such as serine, threonine, and tyrosine, leading to the formation of less stable ester linkages [6] [7]. These side reactions can be minimized through careful control of reaction conditions and can be selectively reversed through mild heating in aqueous solution, which hydrolyzes ester bonds while preserving the more stable amide linkages [6] [7].

The reaction rate constant for N-hydroxysuccinimide ester aminolysis has been extensively characterized across various structural contexts. Studies utilizing competitive aminolysis experiments have demonstrated that relative reactivities can vary over four orders of magnitude depending on the nucleophilicity of the attacking amine [8]. Primary aliphatic amines such as n-butylamine exhibit the highest reactivity, while aromatic amines like aniline show significantly reduced reaction rates due to decreased nucleophilicity.

Thiol-Disulfide Exchange Reactions with Pyridyldithiol Group

The pyridyldithiol moiety in succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-hydroxysuccinimide ester serves as the sulfhydryl-reactive component, enabling formation of cleavable disulfide linkages through thiol-disulfide exchange reactions [9] [10] [11]. This reaction mechanism proceeds via a nucleophilic substitution pathway wherein a thiolate anion attacks one of the sulfur atoms in the pyridyldithiol group, resulting in displacement of pyridine-2-thione and formation of a mixed disulfide bond [12] [11].

The thiol-disulfide exchange reaction exhibits optimal reactivity between pH 7.0 and 8.1, where cysteine thiol groups exist partially in their deprotonated thiolate form [9] [10]. The reaction produces pyridine-2-thione as a leaving group, which can be quantitatively monitored by measuring absorbance at 343 nanometers, providing a convenient method for tracking reaction progress [9] [10] [13]. This spectroscopic signature allows for real-time kinetic analysis and determination of reaction completion.

Mechanistic studies using high-level theoretical calculations have revealed that thiol-disulfide exchange proceeds through an uncomplicated bimolecular nucleophilic substitution transition state [12]. The reaction involves charge density distributed evenly between the attacking and leaving sulfur atoms, with the transition state exhibiting characteristics consistent with a concerted mechanism. Solvent effects play a crucial role in the reaction kinetics, with hydrophobic environments dramatically accelerating the exchange process due to more favorable charge distribution in the transition state [12].

The kinetics of pyridyldithiol-thiol exchange are influenced by several factors including pH, temperature, and the local chemical environment surrounding the reactive groups. Under physiological conditions, the reaction typically proceeds rapidly, with completion occurring within seconds to minutes depending on the concentration of reactants and the accessibility of the thiol groups [9] [10]. The reversible nature of this reaction allows for dynamic exchange processes and provides opportunities for controlled release applications.

Polyethylene Glycol Spacer Effects on Molecular Orientation and Solubility

The polyethylene glycol 4 spacer in succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-hydroxysuccinimide ester provides critical functionality beyond simple molecular spacing [14] [15] [16]. With a contour length of approximately 25.7 angstroms and a molecular weight of 176 daltons for the four ethylene glycol units, the polyethylene glycol spacer confers enhanced water solubility and biocompatibility compared to hydrocarbon-based linkers [14] [15] [16].

The hydrophilic nature of polyethylene glycol significantly improves the aqueous solubility of conjugated molecules, particularly beneficial for hydrophobic drugs or biomolecules that would otherwise exhibit poor water solubility [16] [17] [18]. This solubility enhancement stems from the ability of polyethylene glycol chains to form hydrogen bonds with water molecules, creating a hydration shell around the polymer backbone. The flexibility of the polyethylene glycol chain allows for dynamic conformational changes that maintain favorable interactions with the aqueous environment.

Molecular dynamics simulations have provided detailed insights into the conformational behavior of polyethylene glycol spacers in bioconjugation applications [19] [20] [21]. Studies examining peptide-polyethylene glycol conjugates demonstrate that the polymer spacer adopts a helical conformation in aqueous solution when appropriate force field parameters are employed [19]. The polyethylene glycol chain exhibits minimal influence on the conformational properties of small neutral peptides, although significant effects are observed with highly charged peptides due to electrostatic interactions [20] [21].

The biocompatibility profile of polyethylene glycol spacers contributes significantly to their widespread adoption in pharmaceutical applications [22] [17] [23]. Polyethylene glycol exhibits low toxicity, minimal immunogenicity, and excellent protein rejection properties when used as surface modifications [22] [24]. These characteristics make polyethylene glycol 4 spacers particularly suitable for therapeutic bioconjugates where biocompatibility and reduced immunogenicity are paramount considerations.

Steric considerations play an important role in the design of polyethylene glycol-based bioconjugates. The four-unit polyethylene glycol spacer provides sufficient molecular separation to reduce steric hindrance between conjugated components while maintaining a relatively compact overall structure [14] [25]. This balance is crucial for preserving the biological activity of conjugated proteins or peptides while enabling the desired conjugation chemistry to proceed efficiently.

Redox-Responsive Cleavage Kinetics of Disulfide Linkages

The disulfide bonds formed through succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-hydroxysuccinimide ester conjugation exhibit redox-responsive cleavage characteristics that enable controlled release applications [26] [13] [27]. The kinetics of disulfide bond reduction depend critically on the choice of reducing agent, with different reductants exhibiting distinct mechanistic pathways and reaction rates.

Dithiothreitol represents one of the most commonly employed reducing agents for disulfide cleavage, operating through a thiol-disulfide exchange mechanism [28] [29]. The reduction kinetics with dithiothreitol are typically characterized by biphasic behavior, with an initial rapid phase followed by a slower secondary phase [30]. Rate constants for dithiothreitol-mediated reduction are proportional to the concentration of the reducing agent, indicating bimolecular reaction kinetics. The effectiveness of dithiothreitol reduction varies significantly with pH, showing optimal activity in the range of pH 7.0 to 9.0.

Tris(2-carboxyethyl)phosphine offers superior performance characteristics compared to dithiothreitol for disulfide reduction applications [28] [29] [31]. This phosphine-based reductant achieves complete reduction of even stable disulfide bonds within minutes at room temperature using concentrations of 5 to 50 millimolar [28] [29]. The mechanism involves nucleophilic attack by the phosphine on the disulfide bond, resulting in phosphine oxide formation and liberation of free thiol groups. Tris(2-carboxyethyl)phosphine exhibits excellent stability in air and maintains activity across a broad pH range from 1.5 to 9.0, making it particularly versatile for various experimental conditions [28] [29].

Glutathione-mediated disulfide reduction represents the physiologically relevant pathway for redox-responsive cleavage in biological systems [32] [33] [34]. The kinetics of glutathione reduction depend on the intracellular concentration of reduced glutathione, which typically ranges from 1 to 10 millimolar in most cell types [33] [34]. The reaction proceeds through thiol-disulfide exchange, with the rate being influenced by the local redox environment and the presence of enzymatic catalysts such as protein disulfide isomerase [34] [35].

Force-dependent kinetics have emerged as an important consideration in understanding disulfide bond cleavage under mechanical stress conditions [36] [37] [38]. Single-molecule force spectroscopy studies demonstrate that the rate of disulfide reduction by dithiothreitol increases exponentially with applied mechanical force, with rate enhancements of 10-fold observed over a 300 piconewton force range [36] [37]. This force dependence arises from mechanical activation of the transition state, effectively lowering the activation energy barrier for the reduction reaction.

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Exact Mass

559.1658

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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